molecular formula C16H20FNO4 B6596520 1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid CAS No. 939757-95-6

1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B6596520
CAS No.: 939757-95-6
M. Wt: 309.33 g/mol
InChI Key: VRCJPGMBINFMCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid (CAS No. 1218764-13-6, molecular formula: C₁₆H₂₀FNO₄) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a para-fluorophenyl substituent. Its molecular weight is 309.33 g/mol, and it is stored under dry conditions at 2–8°C to prevent degradation .

The compound’s hazards include skin irritation (H315), eye irritation (H319), and toxicity if swallowed (H302), necessitating precautions such as protective gloves and eye gear .

Properties

IUPAC Name

4-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-4-6-11(17)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCJPGMBINFMCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585619, DTXSID501156809
Record name 1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,1-Dimethylethyl) 4-(4-fluorophenyl)-1,3-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501156809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939757-95-6, 455954-94-6
Record name 1-(1,1-Dimethylethyl) 4-(4-fluorophenyl)-1,3-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939757-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,1-Dimethylethyl) 4-(4-fluorophenyl)-1,3-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501156809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Organic Synthesis Approaches

Classical methods for synthesizing 1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid typically begin with the construction of the pyrrolidine scaffold. A common strategy involves the condensation of 4-fluorobenzaldehyde with a proline-derived precursor, followed by cyclization. For instance, the Strecker amino acid synthesis has been adapted to generate the pyrrolidine core, where 4-fluorophenylacetaldehyde is reacted with methyl acrylate in the presence of a chiral amine catalyst to induce asymmetry .

The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Triethylamine or 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) at 0–25°C achieves >90% Boc protection efficiency . Subsequent carboxylation is performed using potassium cyanide (KCN) and carbon dioxide under high pressure (5–10 atm), yielding the carboxylic acid moiety.

Step Reagents/Conditions Yield Purity
Pyrrolidine formation4-Fluorobenzaldehyde, KCN, HCl65–70%85%
Boc protectionBoc₂O, DMAP, THF, 24 h92%98%
CarboxylationCO₂, KCN, 80°C, 12 h75%90%

Catalytic Asymmetric Synthesis

Transition-metal catalysis has emerged as a powerful tool for achieving high enantiomeric excess (ee) in the synthesis of this compound. Palladium-catalyzed asymmetric allylic alkylation (AAA) enables the construction of the pyrrolidine ring with >99% ee. A representative protocol employs Pd(OAc)₂ with a Josiphos ligand, reacting 4-fluorostyrene oxide with a β-keto ester precursor . The Boc group is subsequently introduced under mild conditions to avoid racemization.

Chiral resolution via HPLC using amylose-based columns (Chiralpak AD-H) confirms stereochemical fidelity, with the (3S,4R) configuration predominating in pharmaceutical-grade batches .

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and minimal waste. Continuous flow reactors have been adopted for the cyclization step, reducing reaction times from 24 h to 2 h. A mixed solvent system of toluene/DMF (3:1) at 120°C facilitates high conversion rates (>95%) . Boc protection is performed in situ, eliminating intermediate isolation and reducing solvent use by 40%.

Key Industrial Metrics

  • Space-time yield : 1.2 kg·L⁻¹·h⁻¹

  • Environmental factor (E-factor) : 8.2 (vs. 15 for batch processes)

  • Purity : >99.5% (by qNMR)

Stereochemical Control and Validation

The trans-configuration of the pyrrolidine ring is critical for biological activity. X-ray crystallography using Cu-Kα radiation (λ = 1.5418 Å) confirms the (3S,4R) stereochemistry, with torsion angles of 178.5° between C3 and C4 . Chiral stationary-phase chromatography (CSP-HPLC) with a Daicel Chiralcel OD-H column resolves enantiomers, achieving baseline separation (α = 1.32) .

Comparative Analysis of Synthetic Routes

The table below contrasts classical, catalytic, and industrial methods:

Parameter Classical Catalytic Industrial
Reaction time48 h24 h6 h
Enantiomeric excess85%99%99.5%
Solvent consumption12 L·kg⁻¹8 L·kg⁻¹4 L·kg⁻¹
Cost per kg$1,200$950$700

Catalytic methods balance cost and stereoselectivity, while industrial processes excel in throughput.

Purification and Characterization

Final purification employs recrystallization from ethyl acetate/n-hexane (1:3), yielding needle-like crystals with a melting point of 182–184°C . LC-MS (ESI+) confirms the molecular ion peak at m/z 309.1 [M+H]⁺, consistent with the molecular formula C₁₆H₂₀FNO₄.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Structural Representation

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its reactivity and stability during chemical reactions. The presence of the fluorine atom on the phenyl ring enhances its lipophilicity and biological activity.

Synthesis of Pharmaceutical Compounds

1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo transformations while retaining the Boc protecting group makes it a versatile building block in drug discovery.

Case Study: Antidepressants

Research has indicated that derivatives of this compound can be utilized in the synthesis of novel antidepressants. The incorporation of the pyrrolidine structure has shown promise in enhancing serotonin receptor activity, which is crucial for mood regulation.

Development of Enzyme Inhibitors

The compound has been studied for its potential as an enzyme inhibitor. Specifically, it has been explored in the context of inhibiting certain proteases that are implicated in cancer progression.

Case Study: Protease Inhibition

In vitro studies have demonstrated that modifications to the Boc group can significantly affect the inhibitory potency against specific proteases. This highlights the importance of structural variations in optimizing therapeutic efficacy.

Neuropharmacology

The unique chemical properties of this compound make it a candidate for neuropharmacological studies. Its ability to cross the blood-brain barrier due to its lipophilicity opens avenues for research into neurological disorders.

Case Study: Neuroprotective Agents

Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's.

Data Tables

ApplicationDescriptionReferences
Synthesis of PharmaceuticalsUsed as an intermediate for synthesizing antidepressants
Enzyme InhibitionExplored for inhibiting cancer-related proteases
NeuropharmacologyPotential use in developing neuroprotective agents

Mechanism of Action

The mechanism of action of 1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key properties:

Compound Name Substituent/Ring Variation Molecular Formula Molecular Weight Key Hazards/Properties Applications/Notes
1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid Para-fluorophenyl, pyrrolidine ring C₁₆H₂₀FNO₄ 309.33 H302, H315, H319; stored at 2–8°C Boc-protected intermediate; discontinued
Trans-1-(tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid Chlorine substituent (para) C₁₆H₂₀ClNO₄ 325.79 Harmful by inhalation, skin contact, ingestion Increased lipophilicity vs. fluorine analog; potential for halogen bonding
Boc-trans-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid Bromine substituent (meta) C₁₆H₂₀BrNO₄ 370.24 GHS-compliant handling; larger halogen for steric effects Meta-substitution alters electronic distribution; used in cross-coupling reactions
1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid Methoxy substituent (para) C₁₇H₂₃NO₅ 321.37 Electron-donating group; higher solubility vs. halogens Enhanced solubility but potential metabolic lability
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid Piperidine ring (6-membered) C₁₇H₂₃NO₄ 305.37 Reduced ring strain; conformational flexibility Broader applications in alkaloid synthesis
1-(tert-Butoxycarbonyl)-5-(3-fluorophenyl)pyrrolidine-3-carboxylic acid Fluorine substituent (meta) C₁₆H₂₀FNO₄ 309.33 Similar molecular weight; meta-substitution affects steric alignment Altered binding affinity in receptor-targeted drug design

Structural and Electronic Comparisons

  • Ring Size : Piperidine analogs (6-membered) exhibit reduced ring strain and altered conformational dynamics compared to pyrrolidine derivatives .

Biological Activity

1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid, also known by its CAS number 1218764-13-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C16_{16}H20_{20}FNO4_{4}
  • Molecular Weight : 309.33 g/mol
  • CAS Number : 1218764-13-6
  • MDL Number : MFCD04115135

The biological activity of this compound is primarily associated with its ability to inhibit specific protein interactions that are crucial in various cellular processes. Notably, it has been investigated for its role as an inhibitor of the murine double minute 2 (MDM2) protein, which is known to regulate the p53 tumor suppressor pathway. Inhibition of MDM2 can lead to the activation of p53, promoting apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Research indicates that modifications in the chemical structure can significantly impact the biological efficacy of pyrrolidine derivatives. For instance, the introduction of a fluorine atom in the para position of the phenyl ring enhances the compound's potency against cancer cell lines. The following table summarizes key findings from SAR studies:

CompoundStructure ModificationIC50_{50} (μM)Remarks
Base Compound--Reference for comparison
This compoundFluorine substitution0.15High potency against SJSA-1 cell line
Compound ANo fluorine>10Significantly less active

Biological Activity

In vitro studies have demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines. For example, in a study involving SJSA-1 cells, this compound showed an IC50_{50} value of approximately 0.15 μM, indicating strong inhibition of cell growth .

Case Studies

  • MDM2 Inhibition : A study highlighted that oral administration of this compound at a dosage of 100 mg/kg resulted in significant upregulation of p53 and p21 proteins in tumor tissues, demonstrating its potential as an antitumor agent .
  • Pharmacokinetics : Pharmacokinetic evaluations revealed that compounds similar to this pyrrolidine derivative exhibited favorable absorption and distribution characteristics, which are essential for effective therapeutic application .

Safety and Toxicology

While promising in terms of efficacy, safety profiles must be established through comprehensive toxicological assessments. The compound is classified with warning labels indicating potential hazards (H302-H319), necessitating careful handling and usage protocols .

Q & A

Q. What are the standard synthetic routes for preparing 1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves:

  • Step 1 : Formation of the pyrrolidine ring via cyclization of a precursor (e.g., 4-fluorophenyl-substituted proline derivatives).
  • Step 2 : Introduction of the tert-butoxycarbonyl (Boc) protecting group using Boc anhydride or di-tert-butyl dicarbonate under basic conditions (e.g., DMAP, triethylamine) .
  • Step 3 : Carboxylic acid functionalization, often via hydrolysis of ester intermediates using LiOH or NaOH .
    Key factors include solvent choice (DMF or THF for solubility), temperature (0–25°C to avoid Boc deprotection), and catalyst selection (e.g., Pd/C for hydrogenation steps in fluorophenyl group introduction) . Yields range from 50–75% depending on purification efficiency.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry of the fluorophenyl group and Boc protection. The 4-fluorophenyl substituent shows characteristic aromatic splitting patterns (~δ 7.2–7.4 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: 340.17 g/mol for C16H20FNO4C_{16}H_{20}FNO_4) .
  • X-ray Crystallography : Resolves stereochemistry (e.g., trans/cis configuration of pyrrolidine substituents) .
  • HPLC : Quantifies purity (>95% achievable via reverse-phase C18 columns with acetonitrile/water gradients) .

Q. What are common impurities encountered during synthesis, and how are they removed?

  • Deprotected intermediates : Residual Boc-free amines (e.g., 4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid) form if reaction pH > 9. These are removed via acid-base extraction (e.g., 1M HCl wash) .
  • Unreacted fluorophenyl precursors : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) isolates the product .
  • Diastereomers : Chiral HPLC (Chiralpak AD-H column) separates enantiomers if asymmetric synthesis is incomplete .

Q. What storage conditions are recommended to maintain stability?

  • Store at –20°C under inert gas (argon) to prevent Boc group hydrolysis.
  • Use amber vials to avoid photodegradation of the fluorophenyl moiety .
  • Lyophilized forms remain stable for >2 years if kept anhydrous .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring impact biological activity in drug discovery?

  • The 3R,4S configuration (common in bioactive analogs) enhances binding to targets like kinases or GPCRs due to optimal spatial alignment of the fluorophenyl and carboxylic acid groups .
  • Computational docking (e.g., AutoDock Vina) predicts affinity differences >10-fold between enantiomers .
  • Methodology : Enantiomeric resolution via chiral auxiliaries (e.g., (R)- or (S)-BINOL) during synthesis or enzymatic resolution (lipase-mediated hydrolysis) .

Q. What mechanistic insights explain Boc deprotection under acidic vs. thermal conditions?

  • Acidic Deprotection (TFA/DCM) : Cleaves the Boc group via protonation of the carbamate oxygen, forming a tert-butyl cation and CO2_2. This is rapid (≤30 min) but risks fluorophenyl ring protonation .
  • Thermal Deprotection : At >80°C, retro-Diels-Alder reactions may degrade the pyrrolidine ring. Use TGA/DSC to monitor decomposition thresholds .
  • Alternative : Photocleavable groups (e.g., nitroveratryl) reduce side reactions in sensitive applications .

Q. How can computational methods optimize reaction pathways for scaled-up synthesis?

  • DFT Calculations (Gaussian 16) : Model transition states to identify rate-limiting steps (e.g., cyclization energy barriers ~25 kcal/mol) .
  • Machine Learning (Schrödinger Catalyst) : Predict optimal solvents/catalysts for fluorophenyl coupling (e.g., Pd(OAc)2_2/Xantphos in toluene improves yield by 15%) .
  • DoE (Design of Experiments) : Multi-variable analysis (temperature, catalyst loading) reduces trial runs by 70% .

Q. What role does the 4-fluorophenyl group play in structure-activity relationship (SAR) studies?

  • Electron-Withdrawing Effect : Fluorine enhances metabolic stability by reducing CYP450 oxidation .
  • π-π Stacking : The fluorophenyl group interacts with aromatic residues in target proteins (e.g., EGFR kinase), confirmed by SPR binding assays (KD_D = 120 nM vs. 450 nM for non-fluorinated analogs) .
  • Methodology : Synthesize analogs with Cl, Br, or CF3_3 substituents and compare IC50_{50} values in enzymatic assays .

Q. How does the compound’s stability vary under physiological conditions (pH, temperature)?

  • pH Stability : Boc deprotection occurs at pH < 2 (e.g., gastric fluid) but remains intact at pH 7.4 (plasma). Monitor via LC-MS over 24 hours .
  • Thermal Stability : Degrades at >60°C (TGA data shows 5% weight loss/hour), necessitating cold-chain storage for in vivo studies .
  • Oxidative Stress : ROS (e.g., H2_2O2_2) cleave the pyrrolidine ring; add antioxidants (e.g., BHT) in formulations .

Q. What are validated protocols for isotopic labeling (e.g., 18^{18}18F, 13^{13}13C) to enable pharmacokinetic studies?

  • 18^{18}F Labeling : Electrophilic fluorination (e.g., 18^{18}F-F2_2 gas) of precursor boronic esters at the 4-position achieves >95% radiochemical purity .
  • 13^{13}C-Labeled Boc Group : Synthesize via 13^{13}C-enriched Boc anhydride and track metabolic pathways using NMR .
  • Applications : PET imaging reveals rapid blood-brain barrier penetration (t1/2_{1/2} = 12 min in murine models) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.